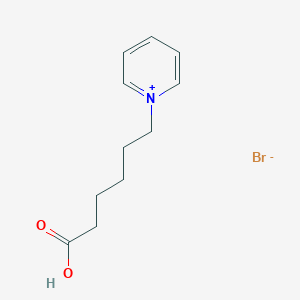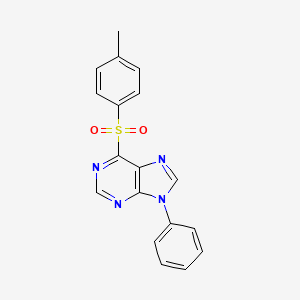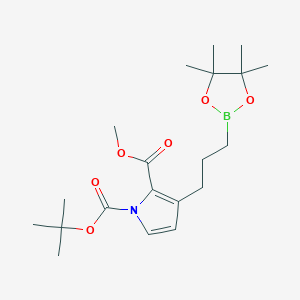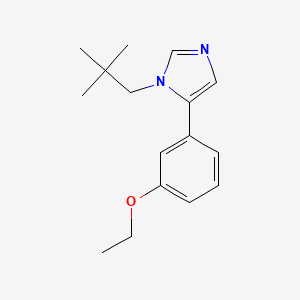
1-(5-Carboxypentyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Carboxypentyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H16BrNO2. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxypentyl group. It is often used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-carboxypentyl)pyridin-1-ium bromide typically involves the quaternization of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with 5-bromopentanoic acid under basic conditions. The reaction proceeds as follows:
- Pyridine is reacted with 5-bromopentanoic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(5-Carboxypentyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The carboxypentyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, chloride, or other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
1-(5-Carboxypentyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(5-carboxypentyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The carboxypentyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.
類似化合物との比較
- 1-(5-Carboxypentyl)-3-(ethoxycarbonyl)pyridin-1-ium bromide
- 1-(5-Carboxypentyl)-4-(2-(pyridin-4-yl)vinyl)pyridin-1-ium
Comparison: 1-(5-Carboxypentyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
特性
分子式 |
C11H16BrNO2 |
|---|---|
分子量 |
274.15 g/mol |
IUPAC名 |
6-pyridin-1-ium-1-ylhexanoic acid;bromide |
InChI |
InChI=1S/C11H15NO2.BrH/c13-11(14)7-3-1-4-8-12-9-5-2-6-10-12;/h2,5-6,9-10H,1,3-4,7-8H2;1H |
InChIキー |
WWHSESLJLKENCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CCCCCC(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)



![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)

![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)


